4-(2-Phenylcyclopropyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylcyclopropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-13-8-6-12(7-9-13)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVRKTVOPCEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489014 | |
| Record name | 4-(2-Phenylcyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61078-40-8 | |
| Record name | 4-(2-Phenylcyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Phenylcyclopropyl Phenol Analogues
Building the Phenylcyclopropyl Core: A Two-Pronged Approach
The creation of the phenylcyclopropyl core is a cornerstone of synthesizing these compounds. This process involves forming the three-membered cyclopropane (B1198618) ring and carefully controlling its three-dimensional arrangement.
Crafting the Cyclopropane Ring
A common and effective method for forming the cyclopropane ring is through the reaction of styrene (B11656) with diazoethylacetate. This reaction yields 2-phenyl cyclopropyl (B3062369) ethylcarboxylate, a key intermediate. google.com This resulting ester can then be hydrolyzed to form cis,trans-2-phenylcyclopropane carboxylic acid. google.com
To enhance the yield of the desired trans isomer, an isomerization step can be introduced. By treating the cis,trans-ethyl-2-phenylcyclopropanecarboxylate with anhydrous sodium ethoxide, the reaction product can be shifted to contain not more than about 5 percent of the cis ester. google.com
Alternative, more recent methods for cyclopropanation of styrenes have also been developed. These include transition-metal-free and diazo-free approaches that utilize visible-light to trigger the generation of iodomethyl carbonyl radicals. rsc.org Additionally, tris(pentafluorophenyl)borane (B72294) has been studied as a catalyst for the cyclopropanation of styrene derivatives with aryldiazodiacetate, with density functional theory (DFT) calculations helping to elucidate the reaction mechanism and diastereoselectivity. nih.govacs.org Engineered myoglobin-based catalysts have also shown high efficiency and stereocontrol in the cyclopropanation of styrene derivatives. rochester.edu
Achieving Stereochemical Purity
The spatial arrangement of atoms, or stereochemistry, is critical for the biological activity of many compounds. Therefore, methods to separate and obtain specific stereoisomers (enantiomers) are of paramount importance.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. phenomenex.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com By passing a mixture of enantiomers through the column, one enantiomer will travel faster than the other, allowing for their individual collection.
For the separation of diastereomers, which can be formed by reacting a racemic mixture with a chiral resolving agent, normal phase HPLC on silica (B1680970) gel is also a useful technique. nih.gov
Table 1: Examples of Chiral HPLC Separation Conditions
| Compound | Chiral Stationary Phase | Mobile Phase |
| Racemic Alcohols (as diastereomeric esters) | Silica Gel | Not specified |
| Various Enantiomers | CHIROBIOTIC V | 30/70: ACN/0.1% TEAA, pH 4.1 |
| Various Enantiomers | CHIROBIOTIC V | 100%: MeOH/0.1% ATFA, v/w |
This table is for illustrative purposes and specific conditions will vary depending on the analyte.
Enzymes, particularly lipases, are highly effective catalysts for resolving racemic mixtures. Lipases can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govubbcluj.ro This process, known as kinetic resolution, allows for the separation of the two enantiomers.
For instance, the resolution of racemic 3-hydroxy-4-tosyloxybutanenitrile has been achieved using lipases from various sources, such as Pseudomonas cepacia and Candida antarctica, to yield the (S)-alcohol and (R)-acetate with high enantioselectivity. nih.gov Similarly, lipase (B570770) Novozym 435 has been used to catalyze the hydrolysis of γ-nitro esters in the synthesis of pregabalin. nih.gov
The choice of solvent can significantly impact the enzyme's activity and selectivity. ubbcluj.ro For example, the lipase-catalyzed resolution of secondary alcohols often shows high enantioselectivity.
Table 2: Lipases Used in Enantioselective Resolutions
| Lipase Source | Application |
| Pseudomonas cepacia (PS) | Resolution of racemic 3-hydroxy-4-tosyloxybutanenitrile |
| Candida antarctica (CAL-B) | Resolution of racemic 3-hydroxy-4-tosyloxybutanenitrile |
| Novozym 435 (Candida antarctica lipase B) | Hydrolysis of γ-nitro esters |
| Mucor miehei | Parallel kinetic resolution of ibuprofen |
Attaching the Phenolic Moiety
The final key structural feature of 4-(2-phenylcyclopropyl)phenol is the phenolic hydroxyl group. Various methods exist for introducing this functional group onto an aromatic ring.
General Strategies for Phenol (B47542) Group Incorporation
One common approach to synthesizing phenols is through the hydrolysis of diazonium salts, which can be prepared from the corresponding anilines. msu.edugoogle.com Another method involves the oxidation of arylboronic acids or esters, often using hydrogen peroxide or OXONE®. msu.edu These arylboronic esters can be prepared via metal-catalyzed C-H activation/borylation of arenes. msu.edu
Palladium-catalyzed reactions have also emerged as powerful tools for phenol synthesis. For example, aryl halides can be hydroxylated using potassium hydroxide (B78521) in the presence of a palladium catalyst and a monophosphine-based ligand. organic-chemistry.org Furthermore, palladium-catalyzed C-H hydroxylation of benzoic acids can be achieved using molecular oxygen as the oxidant. organic-chemistry.org
Other methods include the reaction of nitroarenes with hydroperoxide anions and the direct ortho-arylation of unprotected phenols using aryl chlorides via a benzyne (B1209423) mechanism. organic-chemistry.orgnih.gov
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for synthetic modification, allowing for the introduction of a wide array of functional groups to modulate the molecule's physicochemical properties.
Etherification of the phenolic hydroxyl group is a common strategy to introduce diverse substituents. Two prominent methods for this transformation are the Mitsunobu reaction and classical Williamson ether synthesis, for instance, using allyl bromide.
The Mitsunobu reaction offers a powerful and versatile method for converting phenols into a variety of ethers. rhhz.net This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. rhhz.net In the context of this compound, the phenolic proton is acidic enough to act as the nucleophile precursor in the reaction cascade. The reaction proceeds through the formation of a phosphonium (B103445) intermediate which activates the hydroxyl group, facilitating substitution by a suitable pronucleophile. rhhz.net A general representation of this reaction is the conversion of an alcohol to an ester, phenyl ether, or other functional groups. rhhz.net
Alkylation with Allyl Bromide , a classic example of the Williamson ether synthesis, provides a straightforward route to allyl ethers. The reaction proceeds by first deprotonating the phenol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide ion. This phenoxide then displaces the bromide from allyl bromide in an Sₙ2 reaction. This method is particularly useful for introducing an allyl group, which can then undergo further chemical transformations, such as Claisen rearrangement.
Below is a representative table of conditions for these etherification reactions on a generic phenol substrate, which would be applicable to this compound.
| Reaction | Reagents | Base | Solvent | Typical Conditions | Product |
| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | - | THF, Dioxane, or DCM | 0 °C to room temp. | Ether |
| Alkylation | Allyl Bromide | K₂CO₃, NaH | Acetone, DMF | Reflux | Allyl Ether |
The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This directing group preferentially guides incoming electrophiles to the ortho and para positions. byjus.com Since the para position is already occupied by the 2-phenylcyclopropyl group, substitutions are expected to occur at the positions ortho to the hydroxyl group.
Common electrophilic substitution reactions for phenols include halogenation and nitration. byjus.com
Halogenation: The reaction of phenols with halogens is typically rapid and can lead to polysubstitution. libretexts.org To achieve monosubstitution, milder conditions are employed, such as using bromine in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures. mlsu.ac.in For this compound, this would be expected to yield 2-bromo-4-(2-phenylcyclopropyl)phenol.
Nitration: Nitration of phenols can also be controlled to yield mononitro derivatives. byjus.com Using dilute nitric acid at low temperatures (e.g., 298 K) typically results in a mixture of ortho and para isomers. byjus.com In the case of this compound, the primary product would be 2-nitro-4-(2-phenylcyclopropyl)phenol. The use of stronger nitrating agents, like concentrated nitric acid, can lead to the formation of dinitro products.
The following table summarizes expected outcomes for electrophilic substitution on this compound.
| Reaction | Reagents | Solvent | Expected Major Product |
| Bromination | Br₂ | CS₂ or CCl₄ | 2-Bromo-4-(2-phenylcyclopropyl)phenol |
| Nitration | Dilute HNO₃ | Water/Ethanol | 2-Nitro-4-(2-phenylcyclopropyl)phenol |
Comprehensive Synthesis Pathways for this compound and its Derivatives
The synthesis of the this compound scaffold can be approached through various synthetic strategies. A common method involves the cyclopropanation of a suitably substituted styrene derivative. For instance, the reaction of 4-hydroxystyrene with a phenylcarbene equivalent could, in principle, yield the desired product.
Alternatively, a multi-step synthesis could begin with a pre-existing cyclopropyl-containing building block which is then elaborated to include the phenolic and phenyl moieties. Another approach involves the coupling of a phenol-containing fragment with a phenylcyclopropyl-containing fragment.
Once the core structure of this compound is obtained, the derivatization strategies discussed in section 2.2.2 can be employed to generate a library of analogues with diverse functionalities.
Investigated Chemical Transformations and Scaffold Modifications of Cyclopropylphenols
The cyclopropyl ring in this compound is a source of chemical reactivity due to its inherent ring strain. This allows for a variety of chemical transformations that can modify the core scaffold.
Ring-opening reactions of the cyclopropane are a notable class of transformations. These can be initiated by various reagents and conditions, including acid catalysis, transition metal catalysis, or radical initiators. The regioselectivity and stereoselectivity of the ring-opening would be influenced by the substitution pattern on the cyclopropane and the nature of the reagents used. For example, hydrogenation using a palladium catalyst could lead to the opening of the cyclopropyl ring to form a propyl-linked biphenyl (B1667301) derivative.
Furthermore, the phenyl group on the cyclopropane ring can also be a site for further functionalization, although it is generally less reactive than the phenolic ring. Electrophilic substitution on this phenyl ring would require harsher conditions and would likely lead to a mixture of ortho, meta, and para substituted products.
Structure Activity Relationship Sar Investigations of 4 2 Phenylcyclopropyl Phenol Analogues
Systematic Exploration of the Phenylcyclopropylmethylamine Scaffold for Receptor Agonism
The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, a derivative of 4-(2-phenylcyclopropyl)phenol, has been a focal point of extensive research in the quest for novel receptor agonists. researchgate.net This scaffold's inherent structural rigidity and potential for stereoisomerism make it an attractive starting point for developing potent and selective ligands. Its introduction into bioactive molecules dates back to the 1960s, with early examples including the monoamine oxidase inactivator tranylcypromine (B92988). researchgate.net
Systematic exploration of the PCPMA scaffold has led to the discovery of agonists for a range of CNS receptors. Notably, derivatives of this scaffold have been identified as selective serotonin (B10506) 2C (5-HT2C) receptor agonists. researchgate.netnih.gov Further research has expanded the utility of this scaffold, leading to the design and synthesis of bitopic derivatives that act as dopamine (B1211576) D3 receptor (D3R) ligands, with some compounds exhibiting high binding affinity and excellent selectivity. researchgate.netmdpi.com The versatility of the PCPMA scaffold is further underscored by the development of dopamine D2 receptor (D2R) partial agonists based on this structure. nih.gov These findings highlight the PCPMA framework as a versatile platform for generating diverse pharmacological activities through systematic chemical modifications.
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the phenyl ring and the cyclopropyl (B3062369) moiety. These modifications can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.
The introduction of halogen atoms, particularly fluorine and chlorine, onto the phenyl ring of 2-phenylcyclopropylmethylamine analogues has been a widely used strategy to enhance ligand potency and optimize metabolic stability. nih.govunc.edu The rationale behind this approach is multifaceted; halogens can enhance binding affinity through halogen bonding, an interaction orthogonal to hydrogen bonding, and their lipophilicity can improve blood-brain barrier permeability. nih.gov
In the context of 5-HT2C receptor agonists, the addition of a second halogen atom to a mono-halogenated scaffold was explored to further enhance potency. nih.gov Studies on di-halogenated ligands revealed strict steric limitations. For instance, comparing 5,6-difluorinated compounds to their 4,5-difluoro substituted counterparts showed that the latter substitution pattern generally led to better potency. nih.gov The introduction of a second, larger chlorine atom into a 5-monochloro compound resulted in significant changes in potency and selectivity. For example, a 4,5-dichloro substituted compound showed mid-nanomolar potency at the 5-HT2C receptor with no activity at the 5-HT2B receptor, but only moderate selectivity over the 5-HT2A receptor. unc.edu
The following table summarizes the effects of different halogenation patterns on the 5-HT2C receptor activity of selected 2-phenylcyclopropylmethylamine analogues.
| Compound | Substitution Pattern | 5-HT2C EC50 (nM) | Selectivity over 5-HT2B | Selectivity over 5-HT2A |
|---|---|---|---|---|
| (+)-20a | 4,5-difluoro | Data not available | Data not available | Data not available |
| (+)-20b | 5,6-difluoro | ~3-fold weaker than (+)-20a | Data not available | Data not available |
| (-)-20e | 4,5-dichloro | 14 | Inactive | Moderate (84 nM) |
| (-)-20f | 5-fluoro, 6-chloro | 0.95 | 31-fold | 40-fold |
| (+)-20g | 5-fluoro, 6-chloro | 24 | 91-fold | 32-fold |
Modifications to the alkoxy substituent on the aromatic ring of 2-phenylcyclopropylmethylamine analogues have been shown to significantly influence their pharmacological profiles, particularly their potency at the 5-HT2C receptor and selectivity against 5-HT2A and 5-HT2B receptors. researchgate.net
Initial studies indicated that a 2-methoxy substituent provides analogues with good potency but often poor selectivity for the 5-HT2C receptor. unc.edu In contrast, substituting the methoxy (B1213986) group with 2-fluoroethoxy or allyloxy groups can lead to compounds with sometimes reduced but in other cases preserved 5-HT2C potency and, importantly, improved selectivity. nih.govunc.edu The loss in potency observed with the change from a methoxy to a 2-fluoroethoxy or allyloxy group was often accompanied by an improvement in selectivity. unc.edu For instance, a decrease of over two-fold in potency was observed across all di-halogenated compounds when the 2-alkoxy group was changed from methoxy to allyloxy or 2-fluoroethoxy. unc.edu However, this was generally coupled with enhanced selectivity. unc.edu The introduction of a slightly larger 2-alkoxy group, such as in compounds 21f and 22f, also led to a decrease in potency. nih.gov
The table below illustrates the impact of different alkoxy and allyloxy substituents on the 5-HT2C receptor activity of selected analogues.
| Substituent | General Effect on 5-HT2C Potency | General Effect on Selectivity |
|---|---|---|
| 2-Methoxy | Good | Poor |
| 2-Fluoroethoxy | Reduced to preserved | Improved |
| Allyloxy | Reduced to preserved | Improved |
The biological activity of this compound analogues is often highly dependent on their stereochemistry. nih.gov The presence of chiral centers in the cyclopropane (B1198618) ring and any substituted side chains means that these compounds can exist as multiple stereoisomers, which may exhibit different pharmacological properties. mdpi.com
For 2-phenylcyclopropylmethylamine-based 5-HT2C receptor agonists, a clear preference for one enantiomer over the other is often observed. For example, with a 5-fluoro and 6-chloro substitution pattern, the (–)-enantiomer of compound 20g showed higher potency (EC50 = 3.2 nM) compared to its (+)-enantiomer (EC50 = 24 nM). nih.gov However, the introduction of a chlorine atom at position 6 in another series led to a reversal of this preference. unc.edu
In the context of dopamine D3 receptor ligands, both the (1R,2R) and (1S,2S) enantiomers of a particular bitopic derivative showed comparable binding affinity, but the former acted as a potent agonist while the latter was an antagonist. researchgate.net This highlights how stereochemistry can dictate not just potency but also the functional nature of the ligand-receptor interaction. Similarly, for GPR88 agonists, diastereomers with an (R)-α-methylbenzyl group retained activity, while the (S,S)-diastereomer was inactive. nih.gov The (S,R)-isomer was found to be 8-fold more potent than the (R,R)-isomer. nih.gov
These findings underscore the critical importance of controlling and characterizing the stereochemistry of these analogues to achieve the desired pharmacological profile.
The cyclopropane ring is a key structural feature of these analogues, and modifications to this ring system can have significant consequences for biological activity. The rigid nature of the cyclopropane ring helps to lock the phenyl and aminomethyl groups in a specific spatial orientation, which is often crucial for receptor binding.
In the development of GPR88 agonists, replacing a methylene (B1212753) bridge with a trans-1,2-disubstituted cyclopropyl moiety, a feature borrowed from the 2-PCCA family of GPR88 agonists, was found to be detrimental to activity. nih.gov This suggests that the specific geometry and conformational flexibility of the linker between the pharmacophoric elements are critical for GPR88 agonism.
SAR Insights within Specific Receptor Systems (e.g., 5-HT2C, GPR88, Prolyl Endopeptidase)
The this compound scaffold and its derivatives have been instrumental in developing ligands for various receptor systems, with SAR studies providing valuable insights into the structural requirements for activity at each target.
For 5-HT2C receptors , extensive SAR studies on 2-phenylcyclopropylmethylamines have revealed several key features for potent and selective agonism. A 2-alkoxy substituent on the phenyl ring is beneficial, with smaller groups like methoxy favoring potency and slightly larger groups like 2-fluoroethoxy and allyloxy improving selectivity over 5-HT2A and 5-HT2B receptors. researchgate.netnih.gov Halogenation of the phenyl ring, particularly with fluorine and chlorine, can enhance potency, with the position of substitution being critical. nih.gov N-substitution on the methylamine (B109427) can be tolerated, with N-methylation sometimes maintaining potency. nih.gov Stereochemistry is also crucial, with a preference for specific enantiomers depending on the substitution pattern. nih.govunc.edu
Regarding prolyl endopeptidase (PEP) , an enzyme implicated in neurological disorders, plant phenolics have been investigated as inhibitors. nih.gov While specific SAR studies on this compound itself as a PEP inhibitor are not detailed in the provided context, the general finding that phenolic compounds can inhibit PEP suggests a potential avenue for exploration. nih.gov Studies on other phenolic inhibitors have shown that the number and arrangement of hydroxyl groups can be important for activity, with some studies suggesting a minimum of three pyrogallol (B1678534) groups for strong inhibition. nih.gov The active phenolic compounds identified were found to be relatively specific for PEP over other serine proteases. nih.gov
Development of Phenolic Bioisosteres and their SAR in Drug Discovery
The phenol (B47542) moiety is a common feature in many biologically active molecules, including this compound. While the hydroxyl group can be crucial for target engagement, often acting as a hydrogen bond donor or acceptor, it is also frequently associated with metabolic liabilities. nih.govnih.gov In drug discovery, the phenol group is a primary target for Phase II metabolism, where enzymes facilitate its conjugation with glucuronic acid or sulfate, leading to rapid excretion and poor oral bioavailability. nih.gov Furthermore, Phase I metabolic oxidation can convert phenols into reactive quinone-type metabolites, which can cause toxicity. nih.gov To overcome these challenges, medicinal chemists often employ a strategy known as bioisosteric replacement, where the phenol group is substituted with another functional group that mimics its key binding interactions while offering an improved pharmacokinetic or toxicological profile. nih.gov
For analogues of this compound, particularly within the context of developing inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1), the strategic replacement of the phenolic hydroxyl group is a key area of investigation. nih.gov The core scaffold, trans-2-phenylcyclopropylamine (TCP), is a known inhibitor of both monoamine oxidases (MAOs) and LSD1, and modifications to its phenyl ring are crucial for enhancing potency and selectivity. acs.orgacs.orgnih.gov
Research into the structure-activity relationships (SAR) of these analogues has revealed that various bioisosteric replacements for the phenol group can have significant effects on inhibitory activity. For instance, replacing the hydroxyl group with different substituents alters the electronic and steric properties of the molecule, influencing its interaction with the target enzyme's active site.
A prominent example of bioisosteric replacement involves substituting the phenol with groups that can still participate in hydrogen bonding but are less susceptible to metabolic modification. These can include amides, sulfonamides, and certain nitrogen-containing heterocycles. nih.gov The development of derivatives of the trans-2-phenylcyclopropylamine scaffold has shown that adding substituents to the phenyl ring is a critical strategy for improving potency against LSD1 while reducing activity against MAOs, thereby increasing selectivity and reducing potential side effects. nih.govnih.gov
For example, studies on LSD1 inhibitors have explored replacing or modifying groups on the phenyl ring of the 2-phenylcyclopropylamine core. While a direct comparison starting from this compound is not always documented in a single series, the impact of these modifications can be inferred from various reported analogues. The following table illustrates the SAR of such modifications on LSD1 and MAO inhibition, showing how different functional groups on the phenyl ring influence activity and selectivity.
| Compound | Modification on Phenyl Ring | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|---|
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | Unsubstituted | ~200 (weak) | 2.1 | 3.6 |
| Analogue 1 | 4-Benzyloxy | 0.018 | >250 | >250 |
| Analogue 2 | 4-(4-Fluorobenzyloxy) | 0.011 | >250 | >250 |
| Analogue 3 | 4-Carboxamide derivative | 0.3 | N/A | N/A |
The data indicates that the unsubstituted parent compound, tranylcypromine, is a weak, non-selective inhibitor of LSD1. acs.orgnih.gov The introduction of a 4-benzyloxy group (a bioisosteric replacement for a hydroxyl group, forming an ether) dramatically increases potency against LSD1 by several orders of magnitude, while also significantly improving selectivity over MAO-A and MAO-B. nih.gov Further modification of this benzyloxy group, such as the addition of a fluorine atom, can fine-tune this activity. nih.gov The use of a carboxamide group at the para-position also yields a submicromolar inhibitor of LSD1, demonstrating that amide functionalities can serve as effective phenol bioisosteres in this scaffold. nih.gov These findings underscore the value of exploring phenolic bioisosteres in the design of potent and selective inhibitors based on the this compound structure.
Preclinical Pharmacological Mechanism Studies of 4 2 Phenylcyclopropyl Phenol Analogues
In Vitro Receptor Binding and Functional Selectivity Assays
The preclinical evaluation of 4-(2-Phenylcyclopropyl)phenol analogues has revealed significant interactions with several key receptor systems, particularly serotonin (B10506) and opioid receptors. These in vitro studies are crucial for understanding the compounds' potential therapeutic effects and selectivity profiles.
Analogues based on the 2-phenylcyclopropylmethylamine scaffold have demonstrated notable potency and selectivity as agonists for the serotonin 5-HT2C receptor. nih.govresearchgate.net This receptor is a significant target for treating various central nervous system (CNS) disorders. nih.gov For instance, modifications to the phenyl ring, such as the addition of halogen substituents, have been systematically explored to optimize the pharmacological profile. nih.gov
One such analogue, compound (+)-22a, was identified as a potent 5-HT2C receptor agonist with good functional selectivity over the related 5-HT2A and 5-HT2B receptors. nih.gov Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy, making selectivity a critical factor. nih.govnih.gov Studies have shown that N-substitution on the 2-phenylcyclopropylmethylamine core can lead to functional selectivity, favoring Gq-mediated signaling over β-arrestin recruitment. nih.gov The N-methyl compound (+)-15a, for example, displayed significant agonist activity in a calcium flux assay with no detectable β-arrestin recruitment, highlighting its biased agonism. nih.gov
In addition to serotonin receptors, certain analogues have been investigated for their affinity to dopamine (B1211576) and opioid receptors. Dual-target ligands incorporating a trans-phenylcyclopropyl amine moiety have been designed to interact with both the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR). worktribe.com These compounds aim to combine the therapeutic potentials of D3R antagonism and MOR agonism or partial agonism. worktribe.com
Furthermore, N-substituted ortho-c oxide-bridged phenylmorphans containing the N-2-phenylcyclopropylmethyl group have been synthesized and evaluated for their binding affinity at MOR, DOR (delta-opioid receptor), and KOR (kappa-opioid receptor). mdpi.com Specific enantiomers of these complex structures have shown high affinity for the MOR. mdpi.com
Below is a table summarizing the in vitro receptor binding and functional activity data for selected this compound analogues.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) | Reference |
| (+)-22a | 5-HT2C | 29 | 8.7 | 97 | nih.gov |
| 5-HT2B | 68 | 1745 | 35 | nih.gov | |
| 5-HT2A | - | 491 | 21 | nih.gov | |
| (+)-15a | 5-HT2C | 81 | 23 | 71 | nih.gov |
| β-arrestin | - | No activity | - | nih.gov | |
| (+)-19 | 5-HT2C | - | 24 | - | nih.gov |
| 5-HT2B | - | No activity | - | nih.gov | |
| (+)-16b | 5-HT2C | - | 4.2 | - | researchgate.net |
| 5-HT2B | - | No activity | - | researchgate.net | |
| 5-HT2A | - | ~374 (89-fold selective) | - | researchgate.net | |
| (-)-1 | MOR | <50 | - | - | mdpi.com |
| (+)-17 | MOR | <50 | - | - | mdpi.com |
| (-)-25 | MOR | <50 | - | - | mdpi.com |
**4.2. Enzyme-Targeted Investigations
The cytochrome P450 (CYP) system is a family of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.govmdpi.com Understanding the interaction of new chemical entities with these enzymes is critical to predict potential drug-drug interactions and metabolic fate. nih.gov Analogues of this compound have been studied for their effects on various CYP isoforms.
A key analogue, trans-(±)-2-phenylcyclopropylamine (tranylcypromine), has been identified as a potent inhibitor of CYP2A6. psu.edu In studies using human liver microsomes, tranylcypromine (B92988) displayed a low IC50 value for coumarin (B35378) 7-hydroxylation, a marker activity for CYP2A6. psu.edu It also showed inhibitory effects on CYP2E1, while its impact on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 was significantly less potent. psu.edu The amino group on the cyclopropyl (B3062369) ring appears crucial for this inhibitory activity, as its nonamine counterpart, cyclopropylbenzene, was a much weaker inhibitor across the tested isoforms. psu.edu
The metabolic stability of these compounds is also a key area of investigation. For the 5-HT2C agonist (+)-22a, liver microsomal stability assays indicated that oxidative mechanisms are likely involved in its metabolism. nih.govunc.edu The compound's stability was lower in the presence of the cofactor NADPH, which is required for CYP-mediated oxidation. nih.govunc.edu In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tests for compound (+)-22a showed low inhibition of the most abundant CYP isoforms, suggesting a lower risk of certain drug-drug interactions. nih.gov
Phenolic compounds, in general, can act as substrates and inhibitors of CYP enzymes. mdpi.comresearchgate.net The major CYP isoforms involved in the metabolism of flavonoids, a class of phenolic compounds, are CYP1A2, CYP3A4, and CYP2D6. mdpi.com Some phenolic compounds have been identified as inhibitors of CYP1A2 and CYP3A4. researchgate.net
The table below presents the inhibitory potential of trans-(±)-2-phenylcyclopropylamine against various human CYP450 enzymes.
| CYP Isoform | Model Activity | IC50 (µM) of trans-(±)-2-phenylcyclopropylamine | Reference |
| CYP2A6 | Coumarin 7-hydroxylation | 0.42 ± 0.07 | psu.edu |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | 3.0 ± 1.1 | psu.edu |
| CYP1A2 | Phenacetin O-deethylation | >10 | psu.edu |
| CYP2C9 | Tolbutamide hydroxylation | >10 | psu.edu |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | >10 | psu.edu |
| CYP2D6 | Dextromethorphan O-demethylation | >10 | psu.edu |
| CYP3A4 | Midazolam 1'-hydroxylation | >10 | psu.edu |
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves small peptides on the C-terminal side of proline residues. nih.govresearchgate.net Its elevated expression in certain neurological disorders has made it a therapeutic target, with PEP inhibitors being investigated as potential anti-amnestic drugs. researchgate.netnih.gov
Studies have identified potent PEP inhibitors derived from the (2-phenylcyclopropyl)carbonyl structure. acs.org By replacing the linear 4-phenylbutanoyl side chain in a known inhibitor series with the (2-phenylcyclopropyl)carbonyl group, researchers achieved a significant increase in inhibitory potency, with IC50 values reaching the nanomolar range in a rat cortex enzymatic preparation. acs.org The stereochemistry of the cyclopropyl ring was found to be critical; the R,R configuration was necessary for strong in vitro PEP inhibition and subsequent in vivo activity. acs.org
Phenolic compounds, in general, have also been investigated as PEP inhibitors. researchgate.netnih.gov A study of thirty-nine plant phenolics found several potent, non-competitive, and specific inhibitors of PEP. nih.gov Although no definitive structure-activity relationship was established, the presence of multiple pyrogallol (B1678534) groups appeared to be a feature of the more active compounds. nih.gov
The table below shows the in vitro PEP inhibitory activity of a selected analogue featuring the (2-phenylcyclopropyl)carbonyl moiety.
| Compound ID | Structure Detail | In Vitro PEP Inhibition (IC50, nM) | Reference |
| 70 | (2-phenylcyclopropyl)carbonyl entity | 0.9 | acs.org |
| 68 | R,R-cyclopropyl configuration | - | acs.org |
The phenol (B47542) group is a key structural feature of this compound. The chemical properties of this functional group are central to the potential biological activities of the compound and its analogues. Phenolic compounds are well-known for their antioxidant properties, which arise from several chemical mechanisms. mdpi.comresearchgate.net
The primary antioxidant mechanism of phenols is their ability to act as hydrogen donors. mdpi.com The phenolic hydroxyl group can donate a hydrogen atom to reactive oxygen species (ROS) and reactive nitrogen species (RNS), terminating the radical chain reactions that cause oxidative damage. mdpi.com The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it less reactive than the initial radical species. mdpi.com
Phenols can also exert antioxidant effects by chelating metal ions, such as iron and copper. mdpi.com These transition metals can catalyze the formation of highly reactive free radicals, and by binding to them, phenolic compounds can prevent this process. researchgate.net
The biological relevance of these mechanisms is significant. Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in the pathophysiology of numerous chronic diseases. researchgate.netingentaconnect.com By scavenging free radicals and inhibiting their formation, phenolic compounds can help protect cells and tissues from oxidative damage. mdpi.comresearchgate.net
Furthermore, the oxidation of phenolic compounds within cells can lead to the formation of electrophilic metabolites. ingentaconnect.com These metabolites can activate cellular signaling pathways that up-regulate the expression of genes encoding for antioxidant and detoxification enzymes, providing an indirect but potent antioxidant effect. researchgate.netingentaconnect.com However, it's important to note that the in vivo antioxidant effects of phenols are complex and depend on their bioavailability and metabolism. ingentaconnect.com
Mechanistic Elucidation of Ligand-Receptor Interactions in Preclinical Models
Understanding how a ligand binds to its receptor at a molecular level is fundamental to drug design and development. researchgate.net For analogues of this compound, preclinical studies have employed computational and experimental methods to elucidate these interactions, particularly for the well-studied 2-phenylcyclopropylmethylamine series targeting serotonin receptors.
The interaction between a ligand and a receptor is governed by the ligand's affinity (the strength of binding) and its intrinsic efficacy (the ability to activate the receptor). researchgate.net These properties are determined by the ligand's chemical structure and its physicochemical complementarity with the receptor's binding pocket. researchgate.netresearchgate.net
For the 2-phenylcyclopropylmethylamine-based 5-HT2C agonists, structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the phenyl ring for potency and selectivity. researchgate.netnih.gov For instance, a 2-alkoxy substituent was found to be beneficial. nih.gov Molecular modeling studies have proposed a likely binding mode for this series of compounds within the 5-HT2C receptor. researchgate.net These models help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and drive agonist activity.
The concept of "functional selectivity" or "biased agonism" has become increasingly important. This describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. nih.gov For example, the N-methyl analogue (+)-15a was found to be a biased agonist at the 5-HT2C receptor, selectively activating G-protein signaling without recruiting β-arrestin. nih.gov This type of detailed mechanistic understanding is crucial for designing drugs with improved efficacy and fewer side effects.
Molecular dynamics simulations are another powerful tool used to explore the dynamic nature of ligand-receptor interactions over time. mdpi.com While specific simulations for this compound are not detailed in the provided sources, the methodology has been applied to other ligands binding to G-protein coupled receptors, revealing that ligand binding can involve a sequence of conformational changes in both the ligand and the receptor. mdpi.com These studies provide a more nuanced view of the binding process beyond a static "lock-and-key" model. mdpi.com
Assessment of Compound Efficacy in Relevant Preclinical Behavioral Models
The ultimate goal of preclinical pharmacological studies is to determine if a compound's in vitro activity translates to a desired therapeutic effect in a living organism. For analogues of this compound, efficacy has been demonstrated in several relevant preclinical behavioral models, particularly those related to psychiatric and neurological disorders.
Analogues acting as potent and selective 5-HT2C receptor agonists have been evaluated in animal models of schizophrenia. nih.govnih.govunc.edu Compound (+)-22a, for example, was tested in a d-amphetamine-stimulated hyperlocomotion model in mice, which is a common screen for antipsychotic activity. nih.gov The compound was effective in reducing this hyperlocomotion, suggesting potential antipsychotic properties. nih.gov It also restored prepulse inhibition (PPI) that was disrupted by d-amphetamine. nih.gov PPI is a measure of sensorimotor gating that is deficient in patients with schizophrenia, and its restoration is considered a marker of antipsychotic efficacy. nih.gov
Furthermore, compound (+)-22a demonstrated cognitive-enhancing effects in the novel object recognition memory (NORM) test in a mouse model with reduced NMDA receptor function, which mimics some cognitive deficits of schizophrenia. nih.gov Importantly, this compound produced significantly less catalepsy compared to the typical antipsychotic haloperidol, indicating a potentially better side-effect profile. nih.gov Another analogue, the N-benzyl compound (+)-19, also showed significant antipsychotic-like activity in an amphetamine-induced hyperactivity model. nih.gov
In a different therapeutic area, a prolyl endopeptidase inhibitor analogue with the (2-phenylcyclopropyl)carbonyl structure, compound 54, was assessed for its cognitive-enhancing properties. acs.org In a passive avoidance test in rats with scopolamine-induced amnesia, the compound demonstrated a dose-dependent inhibition of the memory deficit, suggesting potential for treating cognitive impairment. acs.org
These in vivo studies provide crucial proof-of-concept for the therapeutic potential of this compound analogues and validate the molecular targets identified in vitro.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and reactivity indices.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org In DFT, the properties of a system are determined using functionals of the spatially dependent electron density. wikipedia.org The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. mdpi.com
For cyclopropylphenol systems like "4-(2-Phenylcyclopropyl)phenol," DFT is applied to:
Determine Ground-State Geometry: By finding the minimum energy conformation, DFT accurately predicts bond lengths, bond angles, and dihedral angles.
Analyze Electronic Properties: DFT calculations yield critical molecular-level descriptors. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Map Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction with other molecules.
Calculate Spectroscopic Properties: DFT can predict properties like NMR chemical shifts, which aids in the characterization of these systems. unige.ch
Studies on phenol (B47542) derivatives have successfully used DFT to calculate descriptors for assessing their activity. nih.gov For instance, functionals like B3LYP and PBE0 are widely employed for studying reaction mechanisms and molecular spectroscopy. mdpi.com
| Functional Type | Example Functional | Primary Application |
|---|---|---|
| Generalized Gradient Approximation (GGA) | PBE, B88-PW91 | Widely applied for molecular property calculations and hydrogen-bonding systems. mdpi.comnih.gov |
| Hybrid GGA | B3LYP, PBE0 | Studying reaction mechanisms, molecular spectroscopy, and providing a good balance of accuracy for general chemistry. mdpi.com |
| Meta-GGA | TPSS | Provides accurate descriptions for atomization energies and complex molecular systems. mdpi.come3s-conferences.org |
| Long-Range Corrected (LRC) | LC-ωPBE | Ideal for studying solvent effects, van der Waals interactions, and charge-transfer excitations. mdpi.com |
Chemical reactions proceed from reactants to products through a high-energy intermediate configuration known as the transition state. ucsb.edumit.edu This state represents a first-order saddle point on the potential energy surface. ucsb.edu Modeling this fleeting structure is essential for understanding reaction kinetics and mechanisms.
For "this compound," transition state modeling is particularly relevant for elucidating the mechanisms of reactions involving the strained cyclopropyl (B3062369) ring. The high ring strain can be a driving force for ring-opening reactions. researchgate.net Computational studies have shown that the cyclopropyl cation itself can be an unstable transition state in a symmetry-allowed disrotatory ring-opening path. researchgate.net
The process involves:
Proposing a Reaction Pathway: A plausible mechanism for a given reaction (e.g., electrophilic addition to the phenyl ring or ring-opening of the cyclopropyl group) is hypothesized.
Locating the Transition State: Using algorithms like the synchronous transit-guided quasi-Newton (QST2) approach, computational methods search for the saddle point connecting reactants and products. ucsb.edu
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy barrier (Ea), which is a key factor controlling the reaction rate.
Frequency Calculation: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu
These calculations provide thermodynamic and kinetic parameters that help elucidate the feasibility and selectivity of different reaction pathways. e3s-conferences.org
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific biological target.
For "this compound" and its analogues, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. A study on the structurally similar 2-phenylcyclopropylmethylamine (PCPMA) derivatives used docking to explore their binding to the dopamine (B1211576) D₃ receptor (D₃R). mdpi.com The simulation would typically involve:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the protein target (from PDB or homology modeling) and generating a low-energy 3D conformation of "this compound."
Binding Site Identification: Defining the active site or binding pocket of the protein.
Sampling and Scoring: The docking algorithm samples a large number of possible orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.
Analysis of the top-ranked docking poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
For a series of analogues based on the "this compound" scaffold, a QSAR model can be developed to predict their biological activity. This process involves calculating a set of molecular descriptors (physicochemical, electronic, and structural properties) and using statistical methods to correlate them with experimentally measured activity.
A 3D-QSAR study on selective D₃R ligands, including PCPMA derivatives, successfully developed predictive models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models provided insights into the structural requirements for high affinity, indicating that steric, electrostatic, and hydrophobic fields were crucial for binding. mdpi.com The statistical quality of a QSAR model is assessed using several parameters.
| Parameter | Description | Example Value (CoMFA Model) |
|---|---|---|
| q² | Cross-validated correlation coefficient. A value > 0.5 indicates good predictive ability. | 0.607 |
| r² | Non-cross-validated correlation coefficient. A value close to 1 indicates a strong fit of the model to the data. | 0.981 |
| SEE | Standard Error of Estimate. A lower value indicates a better model. | 0.094 |
| F | F-statistic value. A high value indicates a statistically significant model. | 149.222 |
The resulting QSAR models can then be used to predict the activity of new, unsynthesized analogues of "this compound."
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. It provides detailed information on the conformational flexibility of a molecule and the dynamic behavior of a ligand-protein complex.
For "this compound," MD simulations can be used to:
Analyze Conformational Preferences: By simulating the molecule in a solvent (e.g., water), MD can explore its accessible conformations and their relative stabilities.
Assess Binding Stability: Following molecular docking, an MD simulation of the ligand-protein complex can be performed to assess its stability over time. mdpi.com Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to see if the binding pose is stable.
Characterize Dynamic Interactions: MD simulations reveal the dynamic nature of ligand-protein interactions, such as the formation and breaking of hydrogen bonds, providing a more realistic picture of the binding event than the static view from docking. nih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. This approach, combined with rational design, allows for the creation of virtual libraries of novel analogues with potentially improved properties.
Based on insights from QSAR and molecular docking studies of "this compound," a virtual library of new derivatives can be designed. For example, 3D-QSAR contour maps can guide structural modifications. mdpi.com If a map indicates that a bulky group is favored in a certain region, new analogues can be designed with various substituents at that position.
The workflow is typically:
Scaffold Selection: Start with the core "this compound" structure.
Guided Modification: Use QSAR and docking results to propose modifications (e.g., adding or changing functional groups) expected to enhance activity or other desired properties.
Virtual Library Enumeration: Generate a large set of virtual compounds based on these modifications.
In Silico Screening: Use the developed QSAR models or high-throughput docking to rapidly predict the activity of the entire virtual library.
Prioritization: Select the most promising candidates for chemical synthesis and experimental testing, thereby saving significant time and resources.
This iterative process of design, computational evaluation, synthesis, and testing is a cornerstone of modern computer-aided drug design.
Advanced Analytical and Spectroscopic Characterization Techniques for 4 2 Phenylcyclopropyl Phenol
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of 4-(2-Phenylcyclopropyl)phenol, enabling its separation from complex mixtures and the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Method Development:
Stationary Phase: Reversed-phase columns, such as C18, are commonly employed for the separation of phenolic compounds due to their ability to effectively resolve analytes based on hydrophobicity. nih.gov For more complex separations or to achieve different selectivity, phenyl-hexyl columns can also be utilized. protocols.io
Mobile Phase: A typical mobile phase for the analysis of phenols consists of a gradient mixture of an aqueous acidic solution (e.g., formic acid, acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.commdpi.com The gradient elution allows for the separation of a wide range of compounds with varying polarities.
Detection: A UV-Vis diode array detector (DAD) is frequently used for the identification and quantification of phenolic compounds. nih.gov This detector allows for the selection of the optimal wavelength for detection and can provide spectral information to aid in peak identification.
Validation:
Method validation is a critical step to ensure the reliability and accuracy of the analytical data. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. arlok.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. protocols.io
Accuracy: The closeness of the test results obtained by the method to the true value. arlok.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. arlok.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. protocols.io
Table 1: Illustrative HPLC Method Parameters for Phenolic Compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, which can have limited volatility, derivatization is often necessary to improve their chromatographic behavior.
Derivatization:
Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group of the phenol (B47542) is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. nih.gov
Method Parameters:
Column: Open-tubular capillary columns are typically used for the separation of phenols. epa.gov The choice of stationary phase is crucial for achieving the desired separation.
Detector: A Flame Ionization Detector (FID) is commonly used for the analysis of underivatized phenols, while an Electron Capture Detector (ECD) can be used for certain derivatized phenols. epa.gov
Table 2: Example GC Conditions for Phenolic Compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (1 min), then 10 °C/min to 300 °C (5 min) |
| Detector | FID at 300 °C |
Since this compound possesses chiral centers, the separation of its enantiomers is crucial. Chiral chromatography is the primary technique used to determine the enantiomeric purity of the compound.
Chiral Stationary Phases (CSPs):
The key to chiral separation is the use of a chiral stationary phase (CSP). phenomenex.com These phases are designed to interact differently with the two enantiomers, leading to their separation. wikipedia.org Common types of CSPs include:
Polysaccharide-based CSPs: These are widely used due to their broad applicability for separating a wide range of chiral compounds. phenomenex.commdpi.com
Cyclodextrin-based CSPs: These CSPs separate enantiomers based on inclusion complexation. wikipedia.org
Method Development:
The development of a chiral separation method often involves screening different CSPs and mobile phases to find the optimal conditions for resolution. wikipedia.org Both normal-phase and reversed-phase solvents can be used depending on the specific CSP and analyte. phenomenex.com
Table 3: Chiral HPLC Method Development Considerations
| Factor | Considerations |
| Chiral Stationary Phase | Polysaccharide-based, Cyclodextrin-based |
| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol), Reversed Phase (e.g., Acetonitrile/Water) |
| Additives | Acids or bases may be added to improve peak shape and resolution |
| Temperature | Can influence the selectivity and efficiency of the separation |
Mass Spectrometry (MS) for Structural Elucidation and Molecular Profiling
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and molecular profiling of this compound. It provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and characterization.
Hyphenated techniques, which couple a separation technique with mass spectrometry, are particularly powerful for the analysis of complex mixtures. longdom.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS. longdom.org It is widely used for the analysis of phenolic compounds, providing both retention time and mass spectral data for each component in a mixture. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile compounds. longdom.org For phenolic compounds, derivatization is often required prior to analysis. nih.gov GC-MS provides detailed information about the fragmentation patterns of compounds, which is valuable for structural elucidation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. mdpi.com This information is crucial for confirming the molecular formula of this compound and for distinguishing it from other compounds with the same nominal mass. HRMS is often coupled with liquid chromatography (LC-HRMS) to provide both accurate mass and retention time information. mdpi.com
Direct Analysis in Real Time - Orbitrap Mass Spectrometry (DART-Orbitrap-MS)
Direct Analysis in Real Time (DART) mass spectrometry, coupled with a high-resolution Orbitrap mass analyzer, offers a powerful method for the rapid and accurate identification of this compound with minimal sample preparation. nih.govscienceopen.com DART is an ambient ionization technique, meaning the sample can be analyzed in its native state at atmospheric pressure. scienceopen.comd-nb.info
The process involves exposing the sample to a stream of heated, excited-state gas, typically helium or nitrogen. jeol.com This gas desorbs and ionizes the analyte molecules. For a phenolic compound like this compound, ionization often occurs in the positive ion mode through proton transfer, forming the [M+H]⁺ ion, or in the negative ion mode via deprotonation to yield the [M-H]⁻ ion. nih.govd-nb.info
The generated ions are then guided into the Orbitrap mass analyzer, which provides exceptional mass accuracy (typically <5 ppm) and high resolving power. This allows for the unambiguous determination of the elemental formula from the measured mass-to-charge ratio (m/z). The high speed of this method, with analysis times often under a minute per sample, makes it an efficient tool for high-throughput screening and initial identification. nih.govrsc.org
Table 1: Expected DART-Orbitrap-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₄O |
| Exact Mass (Neutral) | 210.1045 u |
| Ionization Mode | Positive ([M+H]⁺) |
| Observed m/z | 211.1117 |
| Ionization Mode | Negative ([M-H]⁻) |
| Observed m/z | 209.0972 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. msu.edu Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, the protons on the phenolic ring, the phenyl substituent, and the cyclopropyl (B3062369) ring will each give rise to distinct signals. The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. msu.edu The aromatic protons will resonate in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The protons on the three-membered cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling, providing key information about their relative stereochemistry (cis vs. trans).
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts will distinguish between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the cyclopropyl ring. Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the complete structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic -OH | ~4.5-5.5 (broad s) | - |
| Phenolic Ring (C-OH) | - | ~155 |
| Phenolic Ring (CH) | ~6.7-7.1 (m) | ~115-130 |
| Phenyl Ring (CH) | ~7.2-7.4 (m) | ~126-142 |
| Cyclopropyl (CH) | ~1.5-2.5 (m) | ~15-30 |
Note: 's' denotes singlet, 'm' denotes multiplet. Predicted values are approximate and can vary based on solvent and stereochemistry.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. ksu.edu.sa These two methods are complementary; IR spectroscopy is based on the absorption of light due to a change in the molecule's dipole moment, while Raman spectroscopy involves the scattering of light due to a change in its polarizability. ksu.edu.sa
For this compound, the key vibrational modes include:
O-H Stretch: A strong, broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
Aromatic C-H Stretch: Multiple sharp bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands for the cyclopropyl group appearing just below 3000 cm⁻¹.
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region, indicative of the two phenyl rings.
C-O Stretch: A strong band in the IR spectrum, typically around 1200-1260 cm⁻¹, corresponding to the phenol C-O bond.
Differences in the vibrational spectra between solid-state samples can also provide insights into intermolecular interactions, such as hydrogen bonding, and polymorphic forms. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |
| Phenol | O-H Stretch | 3200-3600 | IR (strong, broad) |
| Aromatic Rings | C-H Stretch | 3000-3100 | IR, Raman (medium) |
| Cyclopropane (B1198618) | C-H Stretch | 2900-3000 | IR, Raman (medium) |
| Aromatic Rings | C=C Stretch | 1450-1600 | IR, Raman (variable) |
| Phenol | C-O Stretch | 1200-1260 | IR (strong) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. redalyc.org This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, allowing for the absolute determination of the molecule's stereochemistry and conformation in the solid state.
For this compound, X-ray crystallography would be essential to:
Determine Relative Stereochemistry: Unambiguously establish whether the phenyl and hydroxyphenyl groups on the cyclopropane ring are in a cis or trans configuration.
Elucidate Solid-State Conformation: Reveal the preferred rotational arrangement (conformation) of the phenyl and phenol groups relative to the cyclopropane ring.
Characterize Intermolecular Interactions: Identify and quantify non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-π stacking between the aromatic rings, which dictate the crystal packing.
The resulting crystallographic data provides a foundational understanding of the molecule's structure at the atomic level.
Table 4: Hypothetical X-ray Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths | C-C (cyclopropyl), C-O (phenol) |
| Key Bond Angles | Angles within the cyclopropyl and phenyl rings |
| Dihedral Angles | Defines the cis/trans relationship and ring orientations |
Elemental Analysis and Thermogravimetric Techniques
Elemental analysis and thermogravimetric analysis (TGA) are complementary techniques that provide fundamental information about the compound's elemental composition and thermal stability.
Elemental Analysis (typically CHN analysis) is a destructive method used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. For this compound, the analysis would focus on carbon and hydrogen, with the oxygen percentage typically determined by difference. The experimental results are compared against the theoretical percentages calculated from the molecular formula (C₁₅H₁₄O) to confirm the compound's purity and empirical formula.
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. researchgate.net The resulting TGA curve provides information on the compound's decomposition temperature, thermal stability, and the presence of any residual solvent or water. For a pure, non-hydrated small molecule like this compound, the TGA curve is expected to show a single, sharp weight loss step corresponding to its decomposition. scispace.com
Table 5: Elemental and Thermal Analysis Data for this compound
| Analysis Type | Parameter | Theoretical/Expected Value |
| Elemental Analysis | % Carbon | 85.68% |
| % Hydrogen | 6.71% | |
| % Oxygen | 7.61% | |
| Thermogravimetric Analysis | Onset of Decomposition | > 200 °C (Hypothetical) |
| Residual Mass at 800 °C | < 1% |
Future Research Directions and Underexplored Areas
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 4-(2-Phenylcyclopropyl)phenol analogues will likely focus on the development of more efficient, stereoselective, and environmentally benign methodologies. While classical methods have been effective, there is a growing need for synthetic routes that offer higher yields, greater purity, and reduced environmental impact. Research in this area could involve the application of biocatalysts, such as yeast biomass with high lipolytic activity, for the synthesis of phenolic esters, a strategy that has proven effective for other phenolic compounds. mdpi.com The development of novel 1-phenylcyclopropane carboxamide derivatives has highlighted the versatility of the cyclopropane (B1198618) ring in creating biologically active compounds. nih.gov Future work could adapt these methods to generate a wider array of this compound derivatives.
Key areas for exploration include:
Asymmetric Catalysis: To selectively synthesize specific stereoisomers of this compound, which could exhibit different biological activities and receptor binding affinities.
Flow Chemistry: For safer, more scalable, and efficient production of key intermediates and final compounds.
Green Chemistry Principles: Employing greener solvents, reducing the number of synthetic steps, and minimizing waste generation.
A comparative overview of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Key Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and cost, substrate specificity. |
| Asymmetric Catalysis | Access to enantiomerically pure compounds, potential for enhanced potency. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial equipment investment, potential for clogging with solid materials. |
| Photoredox Catalysis | Access to novel reaction pathways, mild reaction conditions. | Requirement for specialized equipment, potential for side reactions. |
Deeper Mechanistic Understanding of Receptor Interactions and Selectivity
A more profound understanding of how this compound and its derivatives interact with their biological targets at a molecular level is paramount for rational drug design. Future research should aim to elucidate the precise binding modes, key amino acid interactions, and the structural determinants of receptor selectivity. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein.
Furthermore, computational methods like molecular dynamics (MD) simulations can offer insights into the dynamic nature of these interactions and the stability of the ligand-receptor complex. mdpi.com These studies will be instrumental in explaining the structure-activity relationships observed for different analogues and will guide the design of new compounds with improved affinity and selectivity.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and design. nih.govemanresearch.org These technologies can be employed to accelerate the discovery of novel this compound analogues with optimized properties. Generative models, a subset of AI, can design novel molecular structures from the ground up that are predicted to have high affinity for a specific target. mdpi.comarxiv.org
The potential applications of AI in the design of this compound analogues are summarized in the table below:
| AI/ML Application | Objective | Potential Outcome |
| Generative Adversarial Networks (GANs) | De novo design of novel analogues. | Identification of novel chemical scaffolds with high predicted activity. |
| Reinforcement Learning | Optimization of molecular properties (e.g., potency, selectivity). | Design of compounds with improved therapeutic profiles. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure. | Prioritization of candidate compounds for synthesis and testing. |
| Predictive ADMET models | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of compounds with unfavorable pharmacokinetic or toxicological properties. |
Development of Advanced Probes for Biological Systems
Small-molecule probes are invaluable tools for exploring biological pathways and validating therapeutic targets. nih.gov The this compound scaffold can be chemically modified to create advanced biological probes. For instance, the incorporation of fluorescent tags or reactive groups can enable the visualization of target engagement in living cells and tissues. nih.gov
Fluorescent molecular probes, in particular, are powerful tools for cell imaging and can be designed to target specific organelles. nih.gov By attaching a fluorophore to the this compound core, researchers could develop probes to study the subcellular localization of its target receptors. Additionally, photoaffinity labels could be designed to covalently link to the target protein upon photoactivation, facilitating target identification and validation.
Investigation into Broader Biological Target Landscapes
While initial research may have focused on a specific biological target for this compound, it is plausible that this compound and its analogues possess a broader spectrum of activity. Many phenolic compounds are known to interact with a variety of biological targets. nih.govresearchgate.net Future research should, therefore, aim to explore a wider range of potential targets to uncover novel therapeutic applications.
High-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected biological activities. researchgate.net Chemoproteomics approaches can also be employed to identify the protein targets of this compound analogues in an unbiased manner within a cellular context. Uncovering new biological targets could open up new avenues for the therapeutic application of this class of compounds in different disease areas.
Multi-Omics Approaches to Elucidate Systemic Effects of Analogues
To gain a comprehensive understanding of the biological effects of this compound analogues, future studies should integrate multi-omics approaches. nih.govresearchgate.net These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a compound in a biological system. nih.govnih.gov
By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound analogues, researchers can identify the signaling pathways and biological processes that are modulated. This systems-level understanding can help to elucidate the mechanism of action, identify potential biomarkers of efficacy, and predict potential off-target effects. The integration of multi-omics data can provide a more complete picture of the compound's systemic effects, which is crucial for its preclinical and clinical development. researchgate.netnih.gov
An illustrative multi-omics study design is outlined below:
| Omics Layer | Technique | Information Gained |
| Transcriptomics | RNA-Sequencing | Changes in gene expression profiles, identification of regulated pathways. |
| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications. |
| Metabolomics | NMR, Mass Spectrometry | Changes in the levels of endogenous metabolites, pathway flux analysis. |
| Genomics | DNA-Sequencing | Identification of genetic factors influencing drug response. |
Q & A
Q. What synthetic strategies are recommended for 4-(2-Phenylcyclopropyl)phenol, and how can reaction conditions be optimized?
The synthesis of this compound involves cyclopropane ring formation and phenol functionalization. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., rhodium or palladium) to facilitate stereoselective cyclopropane ring formation.
- Phenol coupling : Employ Friedel-Crafts alkylation or cross-coupling reactions to attach the phenylcyclopropyl group to the phenolic ring.
- Optimization : Adjust solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios to enhance yield. Reaction thermochemistry data, such as enthalpy changes (ΔrH°), should guide energy efficiency .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving cyclopropane ring geometry and hydrogen-bonding networks .
- NMR spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry (e.g., coupling constants for cyclopropane protons) and substituent positions on the phenol ring.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How should safety protocols be implemented for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?
- Parameter selection : Apply the B3LYP functional with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Solvent effects : Incorporate the polarizable continuum model (PCM) to simulate interactions in aqueous or organic media .
- Validation : Compare computed infrared (IR) spectra and dipole moments with experimental data to refine accuracy .
Q. What experimental approaches resolve contradictions between observed and computational data for this compound?
- Multi-method validation : Cross-reference DFT-predicted bond lengths/angles with X-ray crystallography results .
- Kinetic studies : Perform stopped-flow UV-Vis spectroscopy to compare theoretical reaction pathways (e.g., cyclopropane ring opening) with empirical rate constants.
- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) and adjust computational parameters (e.g., basis set size) iteratively .
Q. How is this compound utilized in studying LSD1-associated diseases, and what in vitro models are appropriate?
- Mechanistic studies : Investigate its role as a lysine-specific demethylase 1 (LSD1) inhibitor using enzyme inhibition assays (e.g., fluorescence-based kits).
- Cell models : Test cytotoxicity and epigenetic effects in cancer cell lines (e.g., leukemia HL-60) with dose-response profiling (IC₅₀ calculations).
- Structural analogs : Compare activity with tosylate salt derivatives, which show enhanced solubility and target binding .
Q. What strategies improve reproducibility in biomarker assays involving this compound?
- Standardization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to normalize batch-to-batch variability .
- Quality control : Report intraclass correlation coefficients (ICC) and within-subject coefficients of variation (CV% WS) for urinary or serum biomarkers .
- Blinding : Implement double-blind protocols in case-control studies to reduce bias in cancer risk assessments .
Q. How can continuum solvation models enhance the interpretation of its solvent-dependent reactivity?
- Model selection : Apply the conductor-like screening model (COSMO) to predict solvation free energies and partition coefficients (log P).
- Dynamic effects : Combine with molecular dynamics (MD) simulations to study diffusion-controlled reactions in polar solvents .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Purity assessment : Re-examine samples via HPLC (>98% purity) to rule out impurities or polymorphic forms.
- Calibration : Validate instruments (e.g., DSC for melting points) against certified reference materials.
- Meta-analysis : Aggregate data from peer-reviewed sources (e.g., NIST Chemistry WebBook) to identify outliers .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
